N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is a complex organic compound that features a furan ring, a pyridine ring, and a phenoxypropanamide group
Mechanism of Action
Target of Action
The primary target of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction can lead to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .
Biochemical Pathways
The compound’s interaction with Cytochrome P450 2A6 affects the metabolic pathways of certain drugs. For instance, it can enhance the hydroxylation of cyclophosphamide and ifosphamide, which are prodrugs. This process activates these anti-cancer drugs, allowing them to exert their therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the metabolic activation of certain drugs. By enhancing the hydroxylation of cyclophosphamide and ifosphamide, the compound can potentially increase the efficacy of these anti-cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan and pyridine intermediates, followed by their coupling through a series of reactions such as nucleophilic substitution and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide
- N-((6-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide
- N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(24-16-6-3-2-4-7-16)19(22)21-13-15-9-10-17(20-12-15)18-8-5-11-23-18/h2-12,14H,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZIBXRSFZYTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=C(C=C1)C2=CC=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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